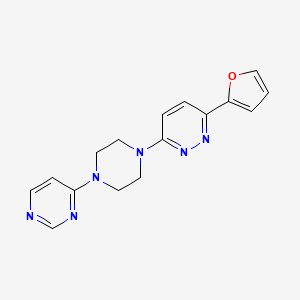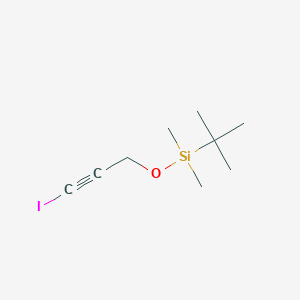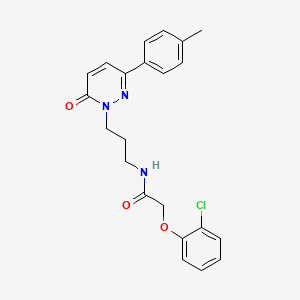
3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridazine derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, it has also been suggested that this compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, this compound has also been found to induce apoptosis in cancer cells. Furthermore, it has also been shown to exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine. One area of research could focus on developing more efficient synthesis methods for this compound. Another area of research could be to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and inflammation. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential targets for its activity.
Méthodes De Synthèse
The synthesis of 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine involves the reaction of furan-2-carboxylic acid hydrazide with 4-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2-amine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps and results in the formation of the desired product.
Applications De Recherche Scientifique
3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been extensively studied for its potential applications as a therapeutic agent. It has been found to exhibit promising activity against various types of cancer, including breast cancer, lung cancer, and leukemia. In addition, this compound has also been investigated for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
3-(furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-2-14(23-11-1)13-3-4-16(20-19-13)22-9-7-21(8-10-22)15-5-6-17-12-18-15/h1-6,11-12H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRIWJYYYYWJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)
![N-(3-methoxypropyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2356919.png)
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2356921.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2356924.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2356928.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2356930.png)
![2-[1-Benzylbenzimidazol-2-yl]propan-2-ol](/img/structure/B2356931.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)

![2-isopropyl-5-[(4-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2356938.png)